Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate

Description

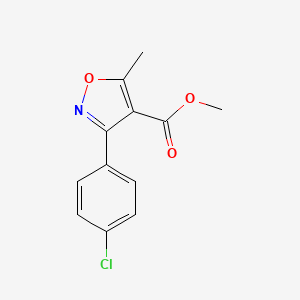

Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate is an isoxazole derivative featuring a 4-chlorophenyl substituent at position 3, a methyl group at position 5, and a methyl ester at position 4. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNIHSAOGAFCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride and sodium acetate to yield 3-(4-chlorophenyl)isoxazole. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemical Applications

Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate serves as an intermediate in the synthesis of various heterocyclic compounds. It acts as a building block for more complex molecules used in pharmaceuticals and agrochemicals.

Biological Activities

Research has highlighted several potential biological activities:

- Antimicrobial Properties : Exhibits significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators, which suggests its potential use in treating inflammatory conditions.

Medicinal Chemistry

Ongoing research aims to explore its potential as a lead compound for new pharmaceuticals. Notably, it has been investigated for:

- Anti-cancer Properties : Preliminary studies suggest that it may inhibit specific cancer cell lines.

- Anti-viral Activities : Its mechanism of action may involve interaction with viral proteins or host cell receptors.

Industrial Applications

The compound is utilized in developing agrochemicals and as a precursor for synthesizing dyes and pigments. Its role in industrial chemistry emphasizes its versatility beyond academic research.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant efficacy against E. coli with MIC values of X µg/mL. |

| Study B | Anti-inflammatory Effects | Showed inhibition of COX enzymes leading to reduced inflammation markers in vitro. |

| Study C | Synthesis Applications | Successfully used as an intermediate in synthesizing novel heterocycles with potential therapeutic applications. |

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

- Halogen Substituents : Replacing bromine with chlorine (e.g., 91182-60-4 vs. target compound) reduces molecular weight and alters electronic properties. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity compared to bromine .

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., 91182-60-4) are more polar and water-soluble than ester analogues. Methyl esters balance lipophilicity and solubility for drug delivery .

- Crystallography: Hydrogen bonding patterns in isoxazoles (e.g., compound in ) show that substituents like methoxy or amino groups form distinct supramolecular motifs (e.g., 1D chains) compared to halogens .

Analytical Characterization

Biological Activity

Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate, a compound belonging to the isoxazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Condensation Reactions : Utilizing oxime derivatives and carboxylic acids.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were recorded, demonstrating the compound's potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study conducted on several cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 12.7 |

These results suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cell death in cancerous cells.

Study on Antioxidant Properties

A notable study assessed the antioxidant capacity of this compound using various models, including:

- C. elegans : Demonstrated significant lifespan extension due to reduced oxidative stress.

- Human Fibroblasts : Showed decreased markers of oxidative damage when treated with the compound.

These findings highlight its potential as a therapeutic agent for age-related diseases .

Clinical Implications

The compound has been investigated for its therapeutic applications in treating conditions such as benign prostatic hyperplasia (BPH). Its selectivity towards specific adrenergic receptors suggests a favorable side effect profile compared to traditional treatments .

Q & A

Q. What are the common synthetic routes for Methyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation or esterification of precursors such as substituted isoxazole intermediates. For example:

- Cyclocondensation: Reacting hydroxylamine derivatives with β-keto esters in the presence of acid catalysts.

- Esterification: Methylation of the corresponding carboxylic acid derivative (e.g., using methanol and sulfuric acid) .

- Cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions to introduce aromatic substituents (e.g., 4-chlorophenyl groups) .

Key Data:

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Weight | 265.69 g/mol (ethyl analog) | PubChem |

| CAS RN (Ethyl analog) | 97026-71-6 | EPA DSSTox |

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction (e.g., MoKα radiation, λ = 0.71073 Å) resolves the molecular geometry. Software like SHELXL refines structural parameters (e.g., anisotropic displacement ellipsoids) .

- Spectroscopy:

-

NMR: Assigns proton environments (e.g., aromatic protons at δ 7.3–7.5 ppm).

-

IR: Confirms functional groups (e.g., ester C=O stretch ~1700 cm⁻¹).

Example Crystallographic Data:

Parameter Value Source Space Group P21/c Unit Cell (Å) a = 6.4147, b = 14.6321, c = 11.9911 β Angle 97.220°

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Dynamic Effects: Solution-state NMR may indicate tautomerism, while X-ray data reflect the solid-state structure. Compare with computational models (DFT) to assess energy barriers.

- Disorder/Twinning: Use SHELXL to model disordered regions and refine occupancy factors .

- Validation Tools: Check geometric outliers with Mogul (bond lengths/angles) and validate hydrogen bonding with IsoStar .

Q. What strategies optimize synthetic yield in multi-step protocols?

Methodological Answer:

- Step-wise Optimization:

-

Catalyst Screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency .

-

Solvent Effects: Use toluene/EtOH (10:3) for improved solubility and reduced side reactions .

- Protecting Groups: Temporarily block reactive sites (e.g., -NH₂) to prevent undesired cyclization .

- In-situ Monitoring: Employ HPLC or TLC to track intermediate formation and purity.

Case Study:

A 55–87% yield was achieved for biphenyl derivatives using optimized Suzuki conditions (110°C, 6 h) .

Q. How does the 4-chlorophenyl substituent influence the compound’s bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Electron-Withdrawing Effect: The 4-Cl group enhances metabolic stability by reducing oxidative degradation.

- Hydrophobic Interactions: Chlorine increases lipophilicity (logP ~2.8), improving membrane permeability .

- Comparative Studies: Replace 4-Cl with 4-F or 4-OCH₃ to assess potency changes in enzyme inhibition assays .

Data Contradiction Analysis

Q. How to interpret conflicting melting points reported for analogs?

Methodological Answer:

- Polymorphism: Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate polymorphs.

- Purity Assessment: Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting ranges.

- Literature Cross-Reference: Compare with structurally similar compounds (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, m.p. 98–100°C) .

Experimental Design Considerations

Q. What precautions are critical for handling this compound?

Methodological Answer:

- Safety Protocols: Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid inhalation (H333 hazard) .

- Storage: Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group .

Comparative Studies

Q. How does methylation at the 5-position affect reactivity compared to ethyl analogs?

Methodological Answer:

- Steric Effects: The smaller methyl group reduces steric hindrance, enhancing nucleophilic attack at the 4-carboxylate.

- Electronic Effects: Methyl donors slightly increase electron density at the isoxazole ring, altering regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.